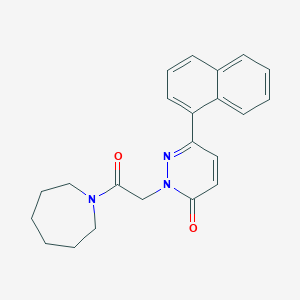
2-(2-(azepan-1-yl)-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(azepan-1-yl)-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery research. This compound has shown promising results in various studies, and its unique structure makes it a potential candidate for developing new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Cu(OAc)2-Catalyzed Aerobic Oxidative Dehydrogenation Coupling
This process involves a domino tricyclization that enables the synthesis of heptacyclic quinolizino[3,4,5,6-kla]perimidines, which are complex fused aza-heterocycles containing quinolizine and perimidine moieties. The reaction is notable for its functional-group compatibility, offering a facile method toward these structures (Bin-bin Feng, Jianquan Liu, & Xiang‐Shan Wang, 2017).
Synthesis of 2-Benzazepino[4,5-a]naphthalene Derivatives
This research outlines the efficient synthesis of novel 2-benzazepino[4,5-a]naphthalene derivatives via 1,7-electrocyclisation of nonstabilised azomethine ylides derived from 1-aryl- or 1-alkenyl-naphthalene-2-carbaldehyde derivatives (T. Novák, Z. Mucsi, & B. Balázs et al., 2010).
Natural Bond Orbital (NBO) Analysis and Non-linear Optical (NLO) Properties
A detailed study on the electronic properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol compound, closely related to the chemical of interest, focusing on intermolecular interactions, electron distribution, and optical properties using the density functional theory (DFT) (Y. Ulaş, 2020).
Molecular Modelling and Biological Activities
Synthesis and Antimicrobial Activity
This research synthesized 6-(2-Naphtyl)-1-phenyl-4-3,5-disubstituted 4,3a-triazolino[4,3-a]pyrimidines and related compounds, evaluating their antimicrobial activities against various bacterial species. The study demonstrates the potential of naphthalene derivatives in inhibiting the growth of gram-positive and gram-negative bacteria (A. Abdelhamid, Zeineb H. Ismail, & Marwa S. El Gendy et al., 2008).
Anticonvulsant Activity Evaluation
Novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives were synthesized and evaluated for their potential anticonvulsant activities. The research highlights the synthesis, pharmacological evaluation, and molecular modelling of these compounds as potential anticonvulsant agents (Nagat Ghareb, Mohamed M Abdel Daim, & Norhan M. El-Sayed et al., 2017).
Photophysical and Optical Studies
Photophysical Study of Probes
The photophysical behavior of probes such as acrylodan, ANS, and prodan in various alcohols and aqueous mixtures, providing insights into their max emission properties and solvent interactions. This study aids in understanding the photophysical properties of naphthalene derivatives in different solvent environments (Fermín Moreno Cerezo, Susana Corrales Rocafort, & Paz Sevilla Sierra et al., 2001).
Eigenschaften
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21-13-12-20(19-11-7-9-17-8-3-4-10-18(17)19)23-25(21)16-22(27)24-14-5-1-2-6-15-24/h3-4,7-13H,1-2,5-6,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURGFVJVPDCEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(azepan-1-yl)-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol](/img/structure/B2877031.png)
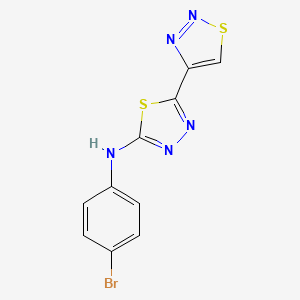
![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2877033.png)
![3-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2877036.png)
![6-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2877037.png)
![3-ethyl-N-(4-isopropylphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2877038.png)
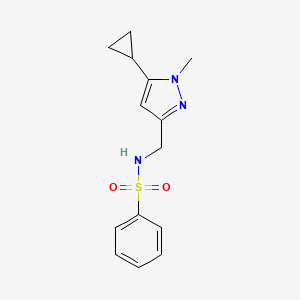
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2877043.png)
![1-{4-Cyano-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2877044.png)
![4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride](/img/structure/B2877045.png)
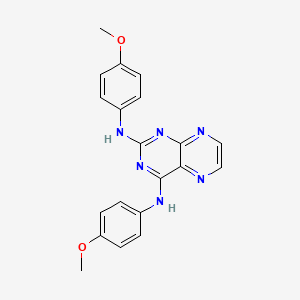
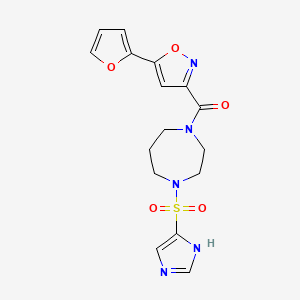
![6-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2877052.png)
![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2877053.png)